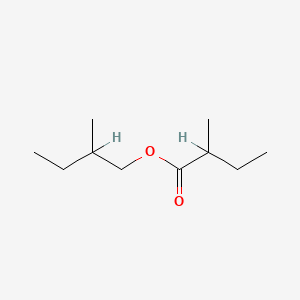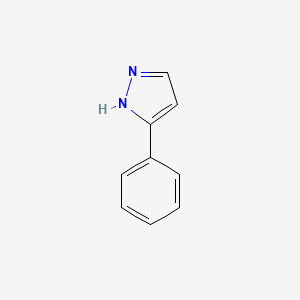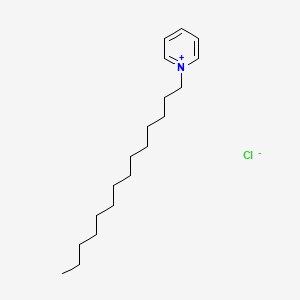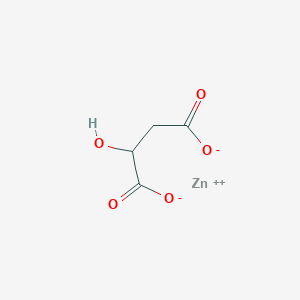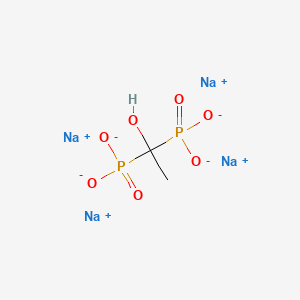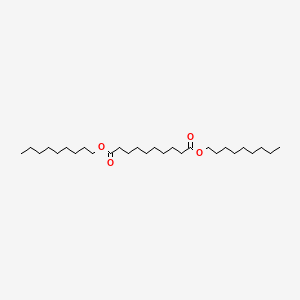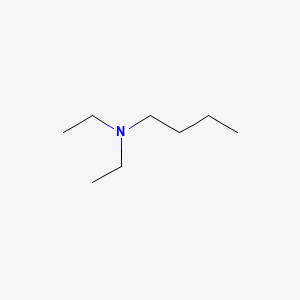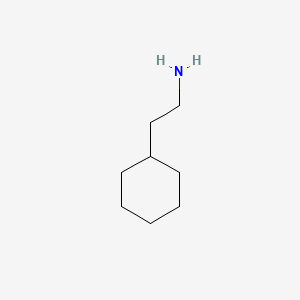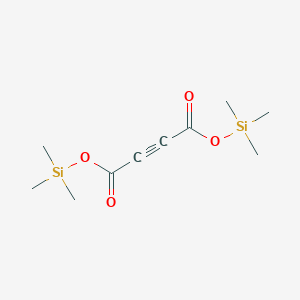
Bis(trimethylsilyl)acetylenedicarboxylate
Übersicht
Beschreibung
Bis(trimethylsilyl)acetylenedicarboxylate, also known as Bis(trimethylsilyl) 2-butynedioate, is a versatile synthetic intermediate . It is a colorless liquid that is soluble in organic solvents . This compound is used as a surrogate for acetylene .
Synthesis Analysis
Bis(trimethylsilyl)acetylenedicarboxylate participates as a nucleophile in Friedel-Crafts type acylations and alkylations . It undergoes rhodium-catalyzed addition reaction with diarylacetylenes . It also undergoes cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO) 2 (Cp=cyclopentadienyl) to form benzocyclobutenes . Furthermore, it was used in a concise total synthesis of (±)- estrone .Molecular Structure Analysis
The empirical formula of Bis(trimethylsilyl)acetylenedicarboxylate is C10H18O4Si2 . Its molecular weight is 258.42 . The SMILES string representation isCSi(C)OC(=O)C#CC(=O)OSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilyl)acetylenedicarboxylate is used as a nucleophile in Friedel-Crafts type acylations and alkylations . It also serves as a ligand in organometallic chemistry . For example, it forms stable adducts with metallocenes .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)acetylenedicarboxylate has a refractive index of n20/D 1.439 (lit.) . It has a boiling point of 94 °C/0.005 mmHg (lit.) and a density of 0.999 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)acetylenedicarboxylate is a versatile synthetic intermediate . It has several advantages, such as the mild cleavage of the trimethylsilyl (TMS) group . This compound is used in various fields of scientific research, including chemistry and material science .
One specific application of Bis(trimethylsilyl)acetylenedicarboxylate is in the formation of group 4 metallocene bis(trimethylsilyl)acetylene complexes . These complexes are used in stoichiometric and catalytic reactions . The formation of these complexes involves three pathways: (i) reductive mixtures and well-defined complexes which are able to form the metallocene fragments either by (ii) addition or (iii) substitution reactions .
The methods of application or experimental procedures involve the use of reductive mixtures and well-defined complexes . The bis(trimethylsilyl)acetylenedicarboxylate is used to form the metallocene fragments either by addition or substitution reactions .
The results or outcomes obtained from these applications include the formation of coordinatively and electronically unsaturated complex fragments . These fragments are very important for realizing effective stoichiometric and catalytic reactions .
-
Friedel-Crafts Type Acylations and Alkylations
- Field: Organic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is used as a nucleophile in Friedel-Crafts type acylations and alkylations .
- Method: The compound is used in reactions with acyl chlorides to form terminal-alkynyl ketones .
- Results: The outcome of these reactions is the formation of terminal-alkynyl ketones .
-
Formation of Lithium Trimethylsilylacetylide
- Field: Organometallic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is a precursor to lithium trimethylsilylacetylide .
- Method: The TMS groups can be removed with tetra-n-butylammonium fluoride (TBAF) and replaced with protons .
- Results: The result is the formation of lithium trimethylsilylacetylide .
-
Cycloaddition Reactions
- Field: Synthetic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is a useful reagent in cycloaddition reactions .
- Method: The compound is used in reactions with other organic compounds to form cyclic structures .
- Results: The outcome of these reactions is the formation of cyclic structures .
-
Total Synthesis of (±)-Estrone
- Field: Medicinal Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate was used in a concise total synthesis of (±)-estrone .
- Method: A key step in this synthesis was the formation of the steroidal skeleton, catalyzed by CpCo (CO) 2 .
- Results: The result is the total synthesis of (±)-estrone .
-
Formation of Metallocene Adducts
- Field: Organometallic Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate serves as a ligand in organometallic chemistry. For example, it forms stable adducts with metallocenes .
- Method: The compound is used in reactions with metallocenes to form adducts .
- Results: The result is the formation of stable metallocene adducts .
-
Total Synthesis of Epibatidine and its Analogs
- Field: Medicinal Chemistry
- Summary: Bis(trimethylsilyl)acetylenedicarboxylate is used in the total synthesis of epibatidine and its analogs .
- Method: The specific experimental procedures and technical details would be available in the original research papers .
- Results: The result is the total synthesis of epibatidine and its analogs .
-
Synthesis of Iclaprim
Safety And Hazards
Bis(trimethylsilyl)acetylenedicarboxylate is flammable . It should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to use explosion-proof electrical/ventilating/lighting equipment when handling this chemical . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(trimethylsilyl) but-2-ynedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHMNBZWRLSKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C#CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343525 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)acetylenedicarboxylate | |
CAS RN |
76734-92-4 | |
| Record name | Bis(trimethylsilyl)acetylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl) acetylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



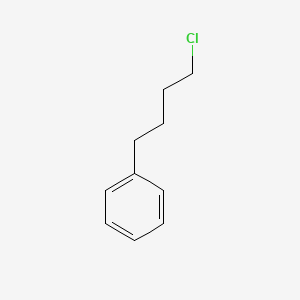
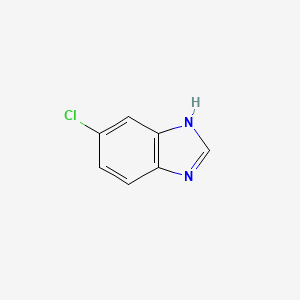
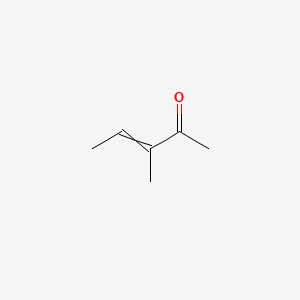
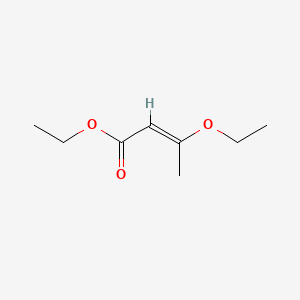
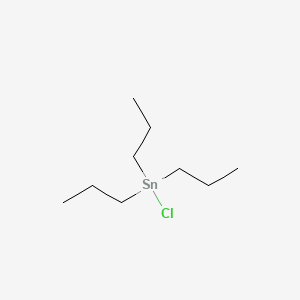
![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)
